molecular formula C11H7BrFNOS B8317597 (5-bromo(2-thienyl))-N-(2-fluorophenyl)carboxamide

(5-bromo(2-thienyl))-N-(2-fluorophenyl)carboxamide

Cat. No.: B8317597
M. Wt: 300.15 g/mol
InChI Key: FGKSVFKDDVUGFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-bromo(2-thienyl))-N-(2-fluorophenyl)carboxamide is a useful research compound. Its molecular formula is C11H7BrFNOS and its molecular weight is 300.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H7BrFNOS

Molecular Weight

300.15 g/mol

IUPAC Name

5-bromo-N-(2-fluorophenyl)thiophene-2-carboxamide

InChI

InChI=1S/C11H7BrFNOS/c12-10-6-5-9(16-10)11(15)14-8-4-2-1-3-7(8)13/h1-6H,(H,14,15)

InChI Key

FGKSVFKDDVUGFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(S2)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-thiophene-2-carboxylic acid (5) (207 mg, 1 mmol), oxalyl chloride (420 μl) and catalytic amount of DMF in 5 ml DCM was stirred at r.t for 2 h before evaporation to dryness. The resulting solid residue was dissolved in 5 ml DCM and to which were added 2-fluoroaniline (193 μl, 2 eq) and DIEA (522 μl). The reaction mixture was stirred at r.t for overnight before worked up with EA/aq. HO/brine. The org. phase was concentrated and then purified on a flash silica gel column to give 267 mg (5-bromo(2-thienyl))-N-(2-fluorophenyl)carboxamide (9) as off-white solid. (yield: 89%, purity>95%).
Quantity
207 mg
Type
reactant
Reaction Step One
Quantity
420 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
193 μL
Type
reactant
Reaction Step Two
Name
Quantity
522 μL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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